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1-Iodo-3-(trifluoromethoxy)benzene

Catalog No.
S718423
CAS No.
198206-33-6
M.F
C7H4F3IO
M. Wt
288.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-3-(trifluoromethoxy)benzene

CAS Number

198206-33-6

Product Name

1-Iodo-3-(trifluoromethoxy)benzene

IUPAC Name

1-iodo-3-(trifluoromethoxy)benzene

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H

InChI Key

UQZXQSQWKJZHCD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)OC(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)I)OC(F)(F)F

Medicinal Chemistry:

-Iodo-3-(trifluoromethoxy)benzene serves as a valuable building block for the synthesis of novel bioactive molecules with diverse therapeutic potential. The presence of the iodine atom facilitates further chemical transformations through various coupling reactions, enabling the incorporation of other functional groups crucial for biological activity. Studies have explored its application in the synthesis of:

  • Antimicrobial agents: The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Research has investigated its use in the development of new antibiotics [].
  • Anticancer agents: The versatility of 1-Iodo-3-(trifluoromethoxy)benzene allows for the incorporation of various functionalities associated with anticancer activity. Studies have explored its potential in the development of novel compounds targeting specific cancer pathways [].

Material Science:

The unique properties of 1-Iodo-3-(trifluoromethoxy)benzene, including its electronic structure and potential for self-assembly, make it a promising candidate for various material science applications:

  • Organic electronics: The trifluoromethoxy group can influence the optoelectronic properties of the molecule, making it potentially useful in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
  • Liquid crystals: The combination of the bulky iodine atom and the trifluoromethoxy group can lead to interesting liquid crystal properties, potentially applicable in display technologies [].

1-Iodo-3-(trifluoromethoxy)benzene, with the chemical formula C₇H₄F₃IO and CAS number 401-81-0, is an aromatic compound characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a benzene ring. The molecular weight of this compound is approximately 272.01 g/mol. It is also known by several synonyms, including m-Iodobenzotrifluoride and 3-Iodobenzotrifluoride . The structure features a benzene ring where the iodine atom is positioned at the meta position relative to the trifluoromethoxy substituent.

There is no current information available regarding a specific mechanism of action for 1-Iodo-3-(trifluoromethoxy)benzene in biological systems.

  • Wearing gloves and safety glasses when handling
  • Working in a well-ventilated fume hood
  • Following proper disposal procedures
Typical of halogenated aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The iodine atom can facilitate electrophilic substitution reactions due to its ability to stabilize positive charge through resonance.
  • Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to iodine, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to synthesize more complex organic molecules .

The biological activity of 1-Iodo-3-(trifluoromethoxy)benzene has been studied concerning its interaction with cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes . These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence pharmacokinetics and toxicity profiles of co-administered drugs.

Several synthesis methods exist for producing 1-Iodo-3-(trifluoromethoxy)benzene:

  • Direct Halogenation: This method involves the direct iodination of 3-(trifluoromethoxy)benzene using iodine in the presence of a Lewis acid catalyst.
  • Nucleophilic Substitution: Starting from 3-(trifluoromethoxy)phenol, iodine can be introduced via nucleophilic substitution reactions.
  • Cross-Coupling Techniques: Utilizing aryl halides in palladium-catalyzed cross-coupling reactions can yield this compound from simpler precursors .

1-Iodo-3-(trifluoromethoxy)benzene finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing fluorinated materials due to its unique electronic properties.
  • Biochemical Research: It can act as a probe in studies investigating enzyme activities or protein-ligand interactions .

Interaction studies involving 1-Iodo-3-(trifluoromethoxy)benzene have primarily focused on its inhibitory effects on cytochrome P450 enzymes. Such studies are crucial for understanding potential drug-drug interactions and the compound's role in metabolic pathways. Its inhibition of CYP1A2 and CYP2D6 suggests that it may alter the metabolism of certain pharmaceuticals, necessitating further investigation into its pharmacological implications .

Several compounds share structural similarities with 1-Iodo-3-(trifluoromethoxy)benzene. A comparison highlights their unique characteristics:

Compound NameCAS NumberSimilarityUnique Features
1-Iodo-3,5-bis(trifluoromethyl)benzene328-73-41.00Contains two trifluoromethyl groups
1-Iodo-2-(trifluoromethyl)benzene444-29-10.91Iodine at ortho position relative to trifluoromethyl group
1-(Difluoromethyl)-4-iodobenzene1214372-82-30.95Contains difluoromethyl instead of trifluoromethoxy
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene59382-39-70.85Contains a fluorine atom instead of iodine

These comparisons illustrate how structural variations influence the chemical reactivity and biological activity of these compounds, underscoring the uniqueness of 1-Iodo-3-(trifluoromethoxy)benzene within this class of chemicals .

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Trifluoromethoxy)iodobenzene

Dates

Last modified: 08-15-2023
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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